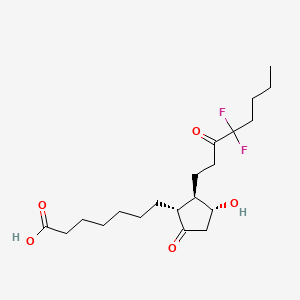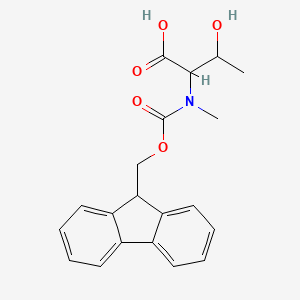
Fmoc-N-Me-D-Thr-OH
Vue d'ensemble
Description
Fmoc-N-Me-D-Thr-OH is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-N-Me-D-Thr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-Thr-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Composite Materials : Fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, are used in antibacterial and anti-inflammatory purposes. These materials, when incorporated into resin-based composites, can inhibit and hinder bacterial growth without being cytotoxic toward mammalian cell lines (Schnaider et al., 2019).
Solid Phase Synthesis of Carbonylated Peptides : Fmoc-decorated amino acids are employed in the solid phase synthesis of peptides. For example, Fmoc-amino(2,5,5-trimetyhyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH), derived from an unnatural amino acid, is used for synthesizing peptides containing D,L-Thr(O) residue. These peptides serve as models for oxidatively modified peptides in biological systems (Waliczek et al., 2015).
Supramolecular Gels in Biomedicine : Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, are used in creating supramolecular hydrogels. These materials, especially when combined with colloidal and ionic silver, exhibit antimicrobial activity and are widely used in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Hydrogel-Based Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels, such as Fmoc-Phe-OH, are used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These are more thermally stable and have increased conductivity, making them suitable for various applications (Roy & Banerjee, 2012).
High-Performance Liquid Chromatography of Amino Acids : Fmoc is utilized in improved high-performance liquid chromatography methods for separating amino acids derivatised with 9-fluorenylmethyl chloroformate, aiding in protein identification and quality control in biological samples (Ou et al., 1996).
Preparation of Novel Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of octapeptides and novel insulin analogs, showing potential in diabetes research (Žáková et al., 2007).
Smart Hydrogels with Fluorescence Properties : Fmoc-Phe-OH-based hydrogels are used to prepare and stabilize fluorescent silver nanoclusters, with potential applications in imaging and sensing technologies (Roy & Banerjee, 2011).
Synthesis of Fmoc-Modified Peptides : Fmoc-modified amino acids and short peptides are widely studied for their self-assembly features and applications in cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
Fmoc Variants in Nanotechnology : Fmoc variants of threonine and serine are explored for controlled morphological changes in self-assembled structures, showing promise in material science and nanotechnology (Kshtriya et al., 2021).
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRZKSVPNEMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Thr-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-3-pyrrolidinecarboxylic acid](/img/structure/B7979211.png)
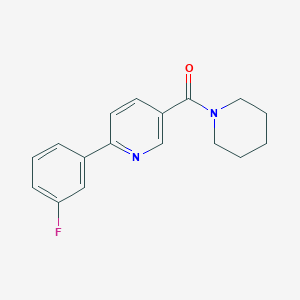
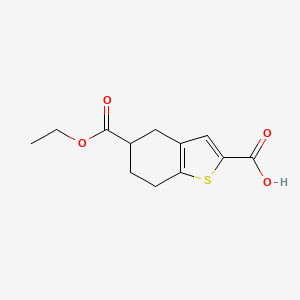
![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B7979245.png)
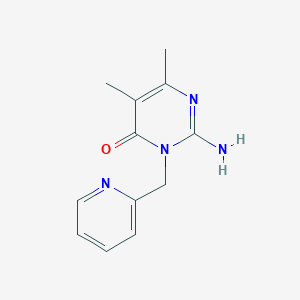
![5-{4-[(4-Methylpiperazino)methyl]piperidino}-1,3,4-thiadiazol-2-amine](/img/structure/B7979253.png)
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979265.png)

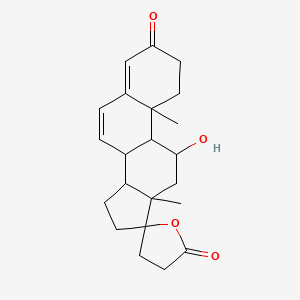
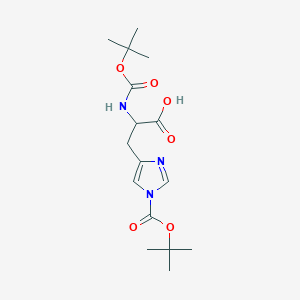

![6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B7979312.png)
